6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C26H26F3N3 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.20788233 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Properties and Ligand Behavior
Bidentate NHC^pyrozolate Ligands in Luminescent Platinum(II) Complexes : A novel bidentate ligand, derived from an N-heterocyclic carbene precursor linked to a trifluoromethyl (CF3) functionalized pyrazole ring, has been developed for the first time. This ligand has been used to prepare phosphorescent complexes with platinum(II) centers, resulting in compounds with significant emission properties, including a platinum(II) complex that exhibits sky-blue luminescence with high photoluminescence quantum yields. This research showcases the potential of incorporating adamantyl and cyclopropyl groups into ligands for developing luminescent materials (Naziruddin et al., 2015).
Gas Separation Membranes
Thermally Rearranged Polybenzoxazoles with Adamantane Groups : A study introduced a high thermal stable bulky cycloaliphatic moiety, adamantane, into aromatic ortho-hydroxypolyimides. This approach led to the development of polybenzoxazole (TR-PBO) materials, which showed promise as gas separation membranes. By incorporating adamantane groups, this work highlights the application of such structures in enhancing the thermal stability and gas separation efficiency of polymeric membranes (Aguilar-Lugo et al., 2018).
Catalysis and Synthetic Chemistry
Enantioselective Cyclopropane Functionalizations : A palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane was developed to synthesize cyclopropane-fused γ-lactams in an enantioselective manner. This method highlights the synthetic utility of adamantane derivatives in constructing complex, biologically relevant structures with high enantioselectivity, showcasing the role of such compounds in catalytic synthetic processes (Pedroni & Cramer, 2015).
Anticholinesterase Potential
Crystal Correlation of Heterocyclic Imidazo[1,2-a]pyridine Analogues : A series of imidazo[1,2-a]pyridine-based derivatives were synthesized, including structures with adamantane groups. These compounds were evaluated for their anticholinesterase potential, highlighting the medicinal chemistry applications of adamantylated heterocycles in developing potential therapeutic agents (Kwong et al., 2019).
Properties
IUPAC Name |
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3/c27-26(28,29)20-11-21(25-12-15-8-16(13-25)10-17(9-15)14-25)30-24-22(20)23(18-6-7-18)31-32(24)19-4-2-1-3-5-19/h1-5,11,15-18H,6-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDRPENVPJUGCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C45CC6CC(C4)CC(C6)C5)C(F)(F)F)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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